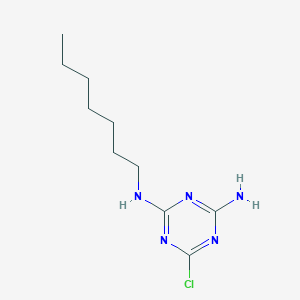
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a heptyl group attached to the nitrogen atom at the 2nd position. It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with heptylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino group with the heptyl group. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions:
Nucleophiles: Hydroxylamine, ammonia, and other amines.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Products: 6-Hydroxy-N2-heptyl-1,3,5-triazine-2,4-diamine, 6-Amino-N2-heptyl-1,3,5-triazine-2,4-diamine.
Oxidation Products: Various oxidized triazine derivatives.
Hydrolysis Products: Amino acids and other breakdown products.
Aplicaciones Científicas De Investigación
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or herbicidal effects.
Comparación Con Compuestos Similares
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Contains diethyl groups instead of a heptyl group, leading to different chemical and biological properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but lacks the heptyl group, affecting its solubility and reactivity.
Uniqueness: The presence of the heptyl group in 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine imparts unique hydrophobic properties, enhancing its ability to interact with lipid membranes and making it more effective in certain biological and industrial applications.
Propiedades
Número CAS |
6642-22-4 |
|---|---|
Fórmula molecular |
C10H18ClN5 |
Peso molecular |
243.74 g/mol |
Nombre IUPAC |
6-chloro-2-N-heptyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H18ClN5/c1-2-3-4-5-6-7-13-10-15-8(11)14-9(12)16-10/h2-7H2,1H3,(H3,12,13,14,15,16) |
Clave InChI |
BKDHMBVCFDTRLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
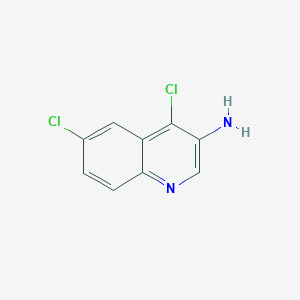
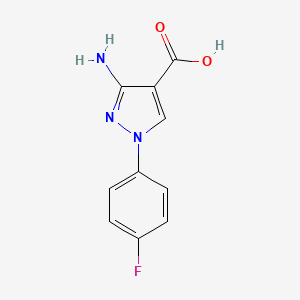
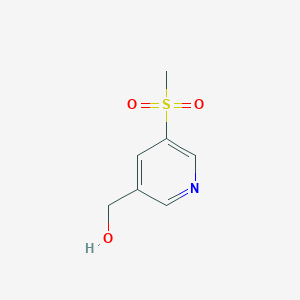
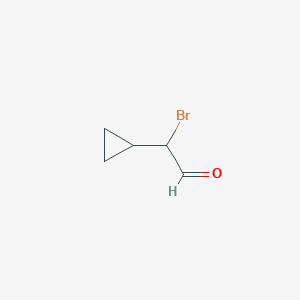

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
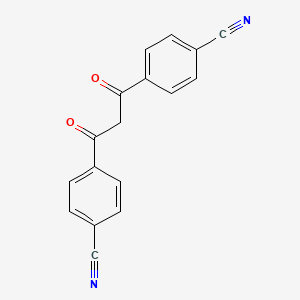
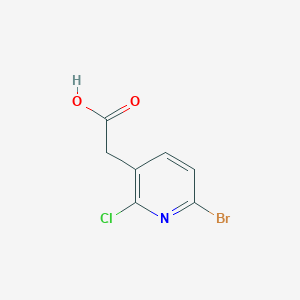
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)

